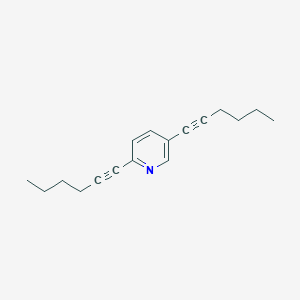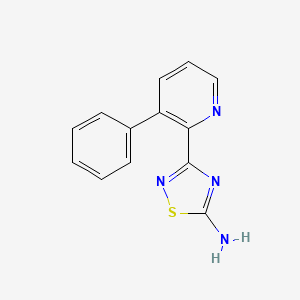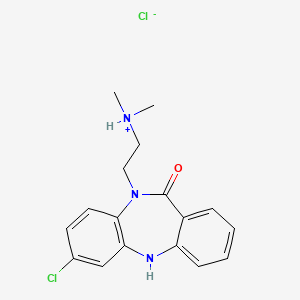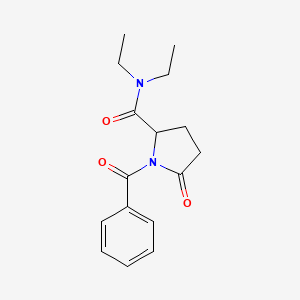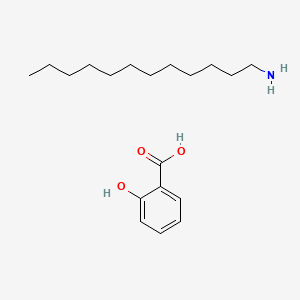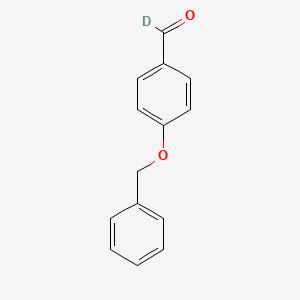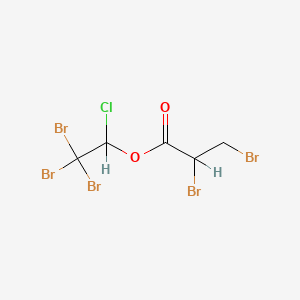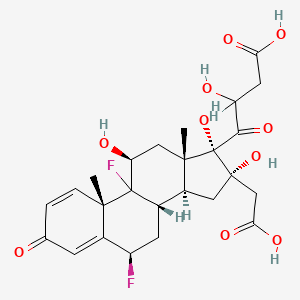![molecular formula C11H12ClNO B13758034 6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride CAS No. 49540-52-5](/img/structure/B13758034.png)
6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by a fused benzofuran and pyridine ring system, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzofuran with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride : Known for its unique fused ring structure.
- 6-methyl-6,7,8,9-tetrahydro- 1benzofuro[3,2-c]pyridin-2-ium chloride : A methylated derivative with slightly different chemical properties .
- 6,7,8,9-tetrahydro- 1benzofuro[3,2-c]pyridin-2-ium chloride : Another similar compound with variations in the substituents on the ring system .
Uniqueness
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride stands out due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications and the development of new chemical entities .
Propiedades
Número CAS |
49540-52-5 |
|---|---|
Fórmula molecular |
C11H12ClNO |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h5-7H,1-4H2;1H |
Clave InChI |
LMESQLGNOVFCCC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(O2)C=C[NH+]=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


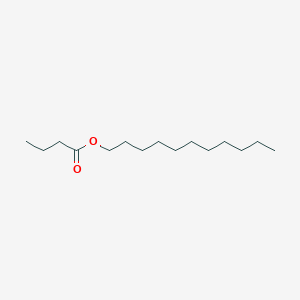
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
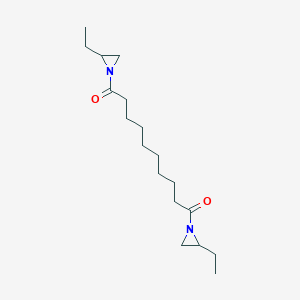
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)

